molecular formula C28H22FNO4 B14989418 2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-phenylethyl)acetamide

2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B14989418
M. Wt: 455.5 g/mol
InChI Key: LJYJTBXDAFUTNR-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a furochromen core with a fluorophenyl group and a phenylethylacetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furochromen core, followed by the introduction of the fluorophenyl group and the phenylethylacetamide moiety. Common reagents used in these reactions include fluorobenzene, methyl ketones, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-phenylethyl)acetamide has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with biomolecules.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-phenylethyl)acetamide include:

  • 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-phenylethyl)acetamide
  • 2-[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-phenylethyl)acetamide
  • 2-[3-(4-methylphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-phenylethyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C28H22FNO4

Molecular Weight

455.5 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C28H22FNO4/c1-17-21-13-23-24(19-7-9-20(29)10-8-19)16-33-25(23)15-26(21)34-28(32)22(17)14-27(31)30-12-11-18-5-3-2-4-6-18/h2-10,13,15-16H,11-12,14H2,1H3,(H,30,31)

InChI Key

LJYJTBXDAFUTNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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